A-841720

Beschreibung

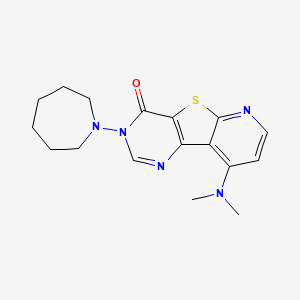

A-841720 is a potent, non-competitive, and selective antagonist of the metabotropic glutamate receptor 1 (mGlu1). This compound has shown significant potential in scientific research, particularly in the study of chronic pain due to its high selectivity and efficacy .

Eigenschaften

IUPAC Name |

5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5OS/c1-20(2)12-7-8-18-16-13(12)14-15(24-16)17(23)22(11-19-14)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWGXEGOXODOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C3=C(C(=O)N(C=N3)N4CCCCCC4)SC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236030 | |

| Record name | A-841720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869802-58-4 | |

| Record name | A-841720 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869802584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-841720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-841720 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8C5C9D65S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of A-841720 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Formation of the Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(3H)-one Core:

Introduction of the Dimethylamino Group:

Attachment of the Hexahydro-1H-azepin-1-yl Group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow techniques to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Arten von Reaktionen: A-841720 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls verändern.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verwendet werden, um funktionelle Gruppen einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter geeigneten Bedingungen (z. B. in Gegenwart eines Basen- oder Säurekatalysators) verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, die die Eigenschaften der Verbindung verändern.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- IUPAC Name : 5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

- Molecular Formula : C₁₇H₂₁N₅OS

- Molecular Weight : 345.45 g/mol

Neuroscience

A-841720 has been primarily investigated for its implications in chronic pain management and neuropsychiatric disorders :

- Chronic Pain : Studies indicate that this compound's antagonistic effects on mGlu1 receptors can alleviate pain responses in animal models, suggesting its potential as a treatment for chronic pain syndromes.

- Anxiety Disorders : By modulating glutamate signaling pathways, this compound may offer therapeutic benefits for anxiety-related conditions.

Cancer Research

Recent investigations have explored the compound's role in cancer therapy:

Radioligand Development

This compound is being explored as a potential radioligand for imaging studies:

- Positron Emission Tomography (PET) : Its ability to selectively bind to mGlu1 receptors makes it a candidate for developing PET radioligands that could help visualize receptor activity in vivo, providing insights into various neurological conditions .

Case Study 1: Chronic Pain Management

A study published in Neuroscience Letters examined the effects of this compound on neuropathic pain models. Results indicated a significant reduction in pain-related behaviors when administered prior to pain induction, highlighting its potential utility in clinical settings.

Case Study 2: Tumor Growth Inhibition

Research featured in Cancer Research assessed the efficacy of this compound analogs against various cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation through modulation of the PI3K/Akt pathway, suggesting that this compound could be part of a new class of anticancer agents .

Wirkmechanismus

A-841720 exerts its effects by selectively binding to and inhibiting the mGlu1 receptor. This inhibition prevents the receptor from activating its downstream signaling pathways, which are involved in various physiological processes, including pain perception. The compound’s high selectivity ensures minimal off-target effects, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

JNJ-16259685: Another selective mGlu1 receptor antagonist with similar applications in pain research.

LY456236: A compound with comparable selectivity and potency for mGlu1 receptors.

Uniqueness of A-841720: this compound stands out due to its high selectivity for mGlu1 over mGlu5 receptors (34-fold selectivity) and its lack of significant activity at other neurotransmitter receptors, ion channels, and transporters . This makes it particularly useful for studying the specific roles of mGlu1 receptors without interference from other pathways.

Biologische Aktivität

The compound 5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one represents a unique structure with potential biological significance. This article reviews its biological activity based on available research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The molecular structure of the compound is complex, characterized by a tricyclic framework and several functional groups that may contribute to its biological activity. The presence of an azepane ring and a dimethylamino group suggests potential interactions with biological targets such as receptors or enzymes.

Antimicrobial Activity

Research has shown that compounds with similar triazine frameworks exhibit antimicrobial properties. For instance, triazine analogues have been developed and tested for antiamoebic activity against Entamoeba histolytica, demonstrating significant inhibitory effects (IC50 values ranging from 0.81 to 7.31 μM) . Although specific data on the compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Cytotoxicity and Cancer Research

The compound's structural features may also position it as a candidate for cancer therapy. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, benzodiazepine dimers have shown promising cytotoxic activity against lung cancer cells (A549) and epidermoid carcinoma cells (A-431), indicating that similar compounds might exhibit comparable activities .

Synthesis and Evaluation

In one study, researchers synthesized a series of tetrahydroisoquinoline derivatives and evaluated their activity against κ-opioid receptors. The structure-activity relationship (SAR) revealed that modifications in the molecular structure significantly influenced biological activity . This approach can be mirrored for our compound to explore its pharmacological potential.

In Vitro Studies

In vitro assays are crucial for assessing the biological activity of new compounds. The MTT assay is commonly used to evaluate cell viability post-treatment with various concentrations of compounds . Similar methodologies can be applied to test the compound's efficacy against targeted cancer cell lines or pathogens.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.